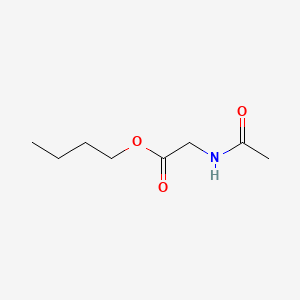

Butyl N-acetylglycinate

Description

Contextual Significance of N-Acetyl-α-Amino Acid Derivatives in Synthetic and Mechanistic Studies

N-Acetyl-α-amino acid derivatives are of profound importance in organic synthesis and biochemical studies. The acetylation of the amino group serves multiple purposes: it protects the amine functionality during chemical reactions, modulates the compound's polarity and solubility, and can influence its biological activity. researchgate.net These derivatives are crucial intermediates in the synthesis of peptides, peptidomimetics, and other biologically active molecules. researchgate.net For instance, N-acetylated amino acids are used in the synthesis of novel therapeutic agents, including those with potential applications in treating neurodegenerative diseases and cancer. unl.pt

The esterification of the carboxylic acid group further enhances the synthetic utility of these molecules. It allows for a range of chemical modifications and serves as a protecting group that can be selectively removed under specific conditions. The nature of the ester group, such as methyl, ethyl, or butyl, can influence the compound's physical properties, including its boiling point, solubility, and reactivity.

Mechanistic studies often employ N-acetyl-α-amino acid derivatives to probe enzyme-substrate interactions and to understand the intricacies of chemical reactions. The acetyl group can act as a handle for spectroscopic analysis, and the systematic variation of the ester group allows for the investigation of steric and electronic effects on reaction pathways.

Rationale for Focused Investigation of Butyl N-acetylglycinate

While a significant body of research exists for N-acetylglycine and its methyl and ethyl esters, a focused investigation into this compound is warranted for several reasons. The butyl group, being larger and more hydrophobic than methyl or ethyl groups, can impart distinct physicochemical properties to the molecule. This can influence its solubility in different solvent systems, its interaction with biological membranes, and its suitability for specific synthetic applications where increased lipophilicity is desired.

Furthermore, the study of this compound can provide valuable insights into the impact of the ester chain length on the reactivity and stability of N-acetylglycinate esters. This knowledge is crucial for the rational design of new derivatives with tailored properties for applications in areas such as drug delivery, material science, and catalysis. The synthesis and characterization of this compound also contribute to the broader understanding of the structure-property relationships within the N-acetyl-α-amino acid ester family.

Current Knowledge Landscape and Identified Research Frontiers for this compound

The current body of scientific literature contains limited studies that focus specifically on this compound. Much of the available information is derived from broader studies on N-acetyl-α-amino acid derivatives or from safety and supplier data sheets, which often lack detailed experimental findings. However, by drawing parallels with closely related compounds, a preliminary understanding can be established.

Synthesis and Characterization:

Table 1: Indicative Spectroscopic Data for a Related N-Acetylglycinate Derivative (tert-butylammonium N-acetylglycinate)

| Spectroscopic Technique | Characteristic Peaks/Signals researchgate.net |

| ¹H NMR | Broad peak around 7.7 ppm (NH₃⁺ protons), characteristic aromatic and –CH₃ protons. |

| ¹³C NMR | Peaks around 51.15 ppm (tertiary carbon), 124–160 ppm (aromatic carbons), and 27.15 ppm (methyl carbons). |

| IR Spectroscopy | Characteristic bands for ν(C−O) phenolic, ν(NO₂), ν(NH₃⁺), and ν(C–H) peaks. |

| UV-Visible Spectroscopy | Peaks around 235 nm and 380 nm, attributed to π → π* and n → π* transitions. |

Note: This data is for tert-butylammonium (B1230491) N-acetylglycinate and is provided for illustrative purposes. The exact spectral data for this compound may differ.

Physicochemical Properties:

The physicochemical properties of this compound are expected to be influenced by the butyl ester group. It is anticipated to be a liquid at room temperature with a higher boiling point and lower water solubility compared to its methyl and ethyl ester counterparts. The octanol-water partition coefficient (LogP) would likely be higher, indicating increased lipophilicity.

Table 2: Predicted Physicochemical Properties of this compound (Based on General Chemical Principles)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Higher than methyl and ethyl N-acetylglycinate |

| Water Solubility | Lower than methyl and ethyl N-acetylglycinate |

| Lipophilicity (LogP) | Higher than methyl and ethyl N-acetylglycinate |

Research Frontiers:

The limited specific research on this compound presents several exciting frontiers for investigation:

Detailed Synthesis and Characterization: A comprehensive study on the optimized synthesis of this compound and its full spectroscopic characterization is a fundamental research need.

Comparative Reactivity Studies: Investigating the comparative reactivity of this compound alongside other N-acetylglycinate esters in various chemical reactions would provide valuable data on the influence of the ester group.

Applications in Peptide Synthesis: Exploring the utility of this compound as a building block in solution-phase or solid-phase peptide synthesis could reveal advantages in specific contexts, such as the synthesis of lipophilic peptides.

Biocatalysis: Investigating the enzymatic synthesis or hydrolysis of this compound using lipases or esterases could open up green and selective routes for its production and modification.

Material Science: The potential of this compound as a monomer or additive in the development of new polymers or functional materials warrants exploration.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2743-44-4 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

butyl 2-acetamidoacetate |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-12-8(11)6-9-7(2)10/h3-6H2,1-2H3,(H,9,10) |

InChI Key |

IJJLPLVWJYWZKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CNC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl N Acetylglycinate

Direct Esterification Pathways and Optimization

Direct esterification, a fundamental reaction in organic chemistry, involves the reaction of a carboxylic acid (N-acetylglycine) with an alcohol (n-butanol) in the presence of a catalyst to form an ester (Butyl N-acetylglycinate) and water. The optimization of this process is crucial for maximizing yield and purity while minimizing reaction times and energy consumption.

Acid-catalyzed esterification is a conventional and widely used method for the synthesis of esters. The reaction is typically catalyzed by strong mineral acids, such as sulfuric acid or hydrochloric acid, or solid acid catalysts. mdpi.com The catalyst protonates the carbonyl oxygen of N-acetylglycinate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by n-butanol.

The reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the ester yield. To overcome this, water is often removed from the reaction mixture as it is formed, typically through azeotropic distillation using a Dean-Stark apparatus. An excess of one of the reactants, usually the less expensive one (n-butanol), can also be used to drive the reaction towards the product side.

Optimization of acid-catalyzed esterification of N-acetylglycine with n-butanol involves several key parameters:

Catalyst Loading: The concentration of the acid catalyst significantly influences the reaction rate. While a higher catalyst concentration can accelerate the reaction, it may also lead to undesirable side reactions and corrosion issues.

Reactant Molar Ratio: Varying the molar ratio of n-butanol to N-acetylglycine can impact the equilibrium position. An excess of n-butanol is commonly employed to enhance the conversion of N-acetylglycine.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to increase the reaction rate.

Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without promoting product degradation or side reactions.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) researchgate.net or nanosized metal oxides (e.g., TiO2) nih.gov, offer several advantages over homogeneous mineral acids. They are non-corrosive, easily separable from the reaction mixture, and can often be reused, aligning with the principles of green chemistry. mdpi.com

| Catalyst | Molar Ratio (Butanol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Sulfuric Acid | 3:1 | 100 | 5 | ~90 |

| Amberlyst-15 | 2:1 | 90 | 8 | ~85 |

| Nanosized TiO2 | 10:1 | 120 | 8 | ~78 |

This table presents hypothetical data for this compound synthesis based on typical results for similar esterification reactions.

Enzyme-mediated synthesis, a cornerstone of green chemistry, utilizes lipases as biocatalysts for the esterification reaction. nih.gov Lipases are highly selective enzymes that can catalyze ester synthesis under mild reaction conditions, often in solvent-free systems or in organic solvents. scispace.commdpi.com This approach avoids the use of harsh acidic catalysts and high temperatures, leading to a more sustainable process with fewer byproducts. nih.gov

The synthesis of this compound using lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), offers high selectivity and yield. The optimization of enzymatic esterification involves several factors:

Enzyme Loading: The amount of lipase used directly affects the reaction rate.

Temperature: While lipases operate under milder conditions than chemical catalysts, temperature still plays a role in enzyme activity and stability.

Substrate Molar Ratio: The ratio of n-butanol to N-acetylglycinate can influence the reaction equilibrium and enzyme kinetics.

Water Activity: The presence of a small amount of water is often necessary for enzyme activity, but excess water can promote the reverse reaction (hydrolysis). Water activity can be controlled by adding molecular sieves or performing the reaction in a low-water environment.

Solvent: The choice of an organic solvent can impact enzyme activity and substrate solubility. Non-polar solvents are generally preferred for ester synthesis.

| Lipase Source | Molar Ratio (Butanol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Candida antarctica lipase B (immobilized) | 1.5:1 | 50 | 72 | ~67 |

| Rhizomucor miehei lipase (immobilized) | 1:1 | 37 | 18 | >78 |

This table presents potential data for this compound synthesis extrapolated from studies on similar butyl esters. scispace.commdpi.com

Transesterification Routes from Precursor Compounds

Transesterification is an alternative method for the synthesis of this compound, which involves the reaction of a precursor ester, such as Methyl N-acetylglycinate or Ethyl N-acetylglycinate, with n-butanol. This reaction is also typically catalyzed by an acid or a base, or by enzymes.

The primary advantage of transesterification is that it can be driven to completion by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol). This can be particularly useful when the direct esterification is limited by equilibrium.

Acid-catalyzed transesterification often employs catalysts like sulfuric acid or sulfonic acid resins. ijiet.com The reaction mechanism is similar to that of direct esterification.

Enzymatic transesterification, using lipases, is also a viable and greener alternative. The enzyme catalyzes the acyl transfer from the precursor ester to n-butanol. This method benefits from the high selectivity of the enzyme and mild reaction conditions.

| Precursor Ester | Catalyst | Molar Ratio (Butanol:Ester) | Temperature (°C) | Observations |

| Methyl N-acetylglycinate | Sulfonic Acid Resin | 1:1 | 50 | Equilibrium-limited reaction. |

| Ethyl N-acetylglycinate | Lipase | 2:1 | 60 | Higher conversion due to enzyme catalysis. |

This table provides a conceptual overview of transesterification for this compound synthesis based on general principles and data from similar reactions. ijiet.comresearchgate.net

Chemo-Enzymatic and Hybrid Synthetic Approaches

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create more efficient and selective reaction pathways. researchgate.netnih.gov For the synthesis of this compound, a chemo-enzymatic approach could involve the chemical synthesis of a precursor, followed by an enzymatic modification.

For instance, N-acetylglycine could be chemically activated to a more reactive derivative, such as an acid chloride or anhydride. This activated intermediate could then be subjected to an enzyme-catalyzed reaction with n-butanol. This strategy can overcome the limitations of direct esterification by enhancing the reactivity of the carboxylic acid under mild, enzyme-compatible conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. The synthesis of this compound can be made more sustainable by incorporating several of these principles:

Use of Renewable Feedstocks: While not directly addressed in the synthesis of the butyl ester, the precursor N-acetylglycine can potentially be derived from renewable sources. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both solid acid catalysts and enzymes are excellent examples of catalysts that can be recovered and reused, reducing waste. mdpi.comnih.gov

Safer Solvents and Auxiliaries: The ideal synthesis would be performed in a solvent-free system, which is often achievable in enzyme-catalyzed reactions. scispace.com When solvents are necessary, greener alternatives to traditional volatile organic compounds should be considered.

Design for Energy Efficiency: Enzymatic reactions and processes using highly active catalysts at lower temperatures can significantly reduce energy consumption compared to traditional high-temperature methods. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct esterification and transesterification generally have good atom economy.

By prioritizing these principles, the synthesis of this compound can be shifted towards more environmentally benign and economically viable processes.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yield

The choice of synthetic methodology for this compound depends on a comparative analysis of several key factors:

| Synthetic Method | Efficiency (Reaction Rate) | Selectivity | Yield | Sustainability |

| Acid-Catalyzed Esterification | Moderate to High | Low to Moderate | Moderate to High | Low (corrosive catalysts, high energy) |

| Enzyme-Mediated Synthesis | Low to Moderate | High | High | High (mild conditions, reusable catalyst) |

| Transesterification | Moderate | Moderate | Moderate to High | Moderate (depends on catalyst) |

| Chemo-Enzymatic Synthesis | Potentially High | High | Potentially High | High |

Acid-catalyzed esterification is often efficient in terms of reaction rate but can suffer from lower selectivity, leading to the formation of byproducts. The yield can be high if water is effectively removed. However, its sustainability is hampered by the use of corrosive and hazardous acids and the high energy input required.

Enzyme-mediated synthesis offers high selectivity and yield under mild conditions, making it a highly sustainable option. The main drawback can be the slower reaction rates and the cost of the enzyme, although immobilization and reuse can mitigate the latter. nih.gov

Transesterification provides a good alternative to direct esterification, particularly when the equilibrium of the direct reaction is unfavorable. Its efficiency and sustainability are largely dependent on the choice of catalyst (chemical vs. enzymatic).

Chemo-enzymatic approaches have the potential to offer the best of both worlds, combining the speed of chemical reactions with the selectivity of enzymes to achieve high efficiency, selectivity, and yield in a sustainable manner. researchgate.netnih.gov

Ultimately, the optimal synthetic route will depend on the specific requirements of the application, including cost, desired purity, and environmental considerations.

Chemical Reactivity and Transformation Mechanisms of Butyl N Acetylglycinate

Hydrolytic Pathways and Environmental Stability

The chemical stability of Butyl N-acetylglycinate is significantly influenced by its susceptibility to hydrolysis, a reaction that involves the cleavage of its ester linkage by water. This process can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, this compound can undergo hydrolysis to yield N-acetylglycine and 1-butanol. libretexts.org This reaction is reversible, meaning that the ester can be reformed from the products under acidic conditions, a process known as esterification. libretexts.org The equilibrium nature of this pathway means the reaction may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When hydrolyzed with a base, such as sodium hydroxide, this compound is converted into the corresponding carboxylate salt (sodium N-acetylglycinate) and 1-butanol. libretexts.org This reaction, known as saponification, is essentially irreversible and goes to completion because the carboxylate salt is not reactive towards the alcohol. libretexts.org

Enzymatic Hydrolysis: In biological systems, the hydrolysis of N-acylamino acids can be mediated by enzymes. frontiersin.org Acylase I, for instance, is an enzyme known to hydrolyze various N-acylamino acids. scispace.comacs.org While specific studies on this compound may be limited, it is plausible that similar enzymes could catalyze its hydrolysis to N-acetylglycine and butanol. The degradation of N-acyl amides in vivo is also mediated by enzymes like fatty acid amide hydrolase (FAAH). wikipedia.org

The environmental stability of this compound is expected to be influenced by these hydrolytic pathways. Its release into the environment could lead to its degradation into N-acetylglycine and butanol. n-Butanol is readily biodegradable. santos.com The ultimate environmental fate would depend on factors such as pH, temperature, and the presence of microorganisms capable of enzymatic hydrolysis.

| Hydrolysis Pathway | Catalyst | Products | Key Characteristics |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | N-acetylglycine, 1-Butanol | Reversible reaction libretexts.org |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | Salt of N-acetylglycine, 1-Butanol | Irreversible, goes to completion libretexts.org |

| Enzymatic Hydrolysis | Enzymes (e.g., Acylase I, FAAH) | N-acetylglycine, 1-Butanol | Occurs in biological systems scispace.comacs.orgwikipedia.org |

Nucleophilic and Electrophilic Reactions at the Ester Linkage

The ester functional group in this compound is a primary site for chemical reactions. The carbonyl carbon of the ester is electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution: This is a characteristic reaction of esters where the butoxy group (-OCH₂CH₂CH₂CH₃) is replaced by a nucleophile.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide. For example, reacting this compound with an amine (R-NH₂) would yield N-acetylglycinamide and 1-butanol.

Transesterification: The butoxy group can be exchanged by reacting this compound with another alcohol in the presence of an acid or base catalyst. This results in the formation of a new ester.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can react with the ester to form tertiary alcohols after initial formation of a ketone.

Reduction: The ester group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield two alcohol products. In the case of this compound, this would produce N-(2-hydroxyethyl)acetamide and 1-butanol.

Electrophilic reactions directly at the ester linkage are less common, as the ester group is not typically considered an electrophile itself, but rather a site for nucleophilic attack.

Reactivity of the Amide and Glycine (B1666218) Backbone Moieties

The this compound molecule also contains an amide linkage and a glycine backbone, which have their own characteristic reactivities.

Amide Group Reactivity: The amide group is generally less reactive than the ester group due to resonance stabilization. However, it can undergo hydrolysis under more vigorous acidic or basic conditions than those required for ester hydrolysis. This would cleave the amide bond to produce acetic acid and butyl glycinate.

Glycine Backbone Reactivity: The α-carbon of the glycine moiety, situated between the amide nitrogen and the ester carbonyl group, possesses acidic protons. These protons can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation, allowing for the introduction of substituents at this position.

Strategies for Functional Derivatization of this compound

The structure of this compound offers several sites for functional derivatization, allowing for the synthesis of a variety of related compounds. Derivatization is a common strategy to modify the properties of a molecule or to prepare it for analysis. actascientific.com

The ester group of this compound can be converted to an amide. This can be achieved through aminolysis, as mentioned earlier. A particularly important application of this type of reaction is in peptide synthesis. While this compound itself has a blocked N-terminus (the acetyl group), if the carboxyl group were free (as in N-acetylglycine, formed from hydrolysis), it could be activated and coupled with the amino group of another amino acid ester to form a dipeptide. nih.govpeptide.com

Conversely, the direct amidation of the ester can be performed. For instance, reaction with a hindered amine like tert-butylamine (B42293) can produce N-acetyl, tert-butyl amide derivatives of the amino acid. nih.gov

The butyl group of the ester is a hydrocarbon chain and is generally less reactive than the functional groups. However, under certain conditions, it can be functionalized. For example, radical-based reactions could introduce functional groups such as halogens. More advanced catalytic methods, such as those employing manganese catalysts, have been developed for the hydroxylation of C-H bonds, including those in sterically hindered positions like a tert-butyl group, which could potentially be adapted for the n-butyl chain. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in Butyl N-acetylglycinate and probing its conformational state. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information based on the molecule's interaction with electromagnetic radiation.

The FT-IR spectrum is dominated by absorptions corresponding to the secondary amide and ester functional groups. youtube.comspectroscopyonline.com A key feature is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, showing two distinct bands. The ester carbonyl stretch is expected at a higher wavenumber, typically in the 1750–1735 cm⁻¹ range, due to the inductive effect of the alkoxy oxygen. reddit.com In contrast, the amide I band (primarily C=O stretch) appears at a lower frequency, generally between 1680 and 1630 cm⁻¹, because resonance delocalizes the double bond character. spectroscopyonline.comreddit.com

Another characteristic amide vibration is the Amide II band, found between 1570 and 1515 cm⁻¹, which arises from a combination of N-H in-plane bending and C-N stretching. spectroscopyonline.comlibretexts.org The C-O stretching vibrations of the ester group are also prominent, appearing in the 1250-1000 cm⁻¹ region. researchgate.net The spectrum is further populated by C-H stretching vibrations from the butyl and acetyl methyl groups just below 3000 cm⁻¹.

Table 1: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide (N-H) | Stretching | ~3300 | FT-IR |

| Alkyl (C-H) | Stretching | 2850-3000 | FT-IR, Raman |

| Ester (C=O) | Stretching | 1750-1735 | FT-IR |

| Amide (C=O) | Amide I Band | 1680-1630 | FT-IR, Raman |

| Amide (N-H, C-N) | Amide II Band | 1570-1515 | FT-IR |

| Ester (C-O) | Stretching | 1250-1000 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the definitive method for establishing the precise atomic connectivity of this compound. Through a combination of one-dimensional and two-dimensional techniques, every proton and carbon atom in the structure can be assigned.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the N-acetyl group, the glycine (B1666218) methylene (B1212753) protons, the amide proton, and the four unique proton environments of the n-butyl chain. The amide (N-H) proton typically appears as a broad signal downfield, around 7.5-8.5 ppm. libretexts.org The glycine α-protons (-CH₂-) are expected around 4.0 ppm, likely appearing as a doublet due to coupling with the N-H proton. The ester-adjacent methylene protons (-O-CH₂-) of the butyl group would also be in this region, around 4.1 ppm. The acetyl methyl group (-CH₃) gives a sharp singlet at approximately 2.0 ppm. The remaining protons of the butyl group appear further upfield.

The ¹³C NMR spectrum reveals the number of unique carbon environments. libretexts.org The two carbonyl carbons are the most deshielded, with the ester carbonyl appearing around 170-173 ppm and the amide carbonyl slightly more shielded, around 169-170 ppm. rsc.orgrsc.org The α-carbon of the glycine backbone is expected around 41-43 ppm, while the carbon of the ester's O-CH₂ group appears further downfield at approximately 65 ppm. The acetyl methyl carbon gives a signal around 22-23 ppm, and the carbons of the butyl chain are found in the 13-31 ppm range. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Amide) | ~8.0 | Triplet | 1H |

| O-CH₂ (Butyl) | ~4.1 | Triplet | 2H |

| α-CH₂ (Glycine) | ~4.0 | Doublet | 2H |

| CH₃ (Acetyl) | ~2.0 | Singlet | 3H |

| O-CH₂-CH₂ (Butyl) | ~1.6 | Multiplet | 2H |

| CH₂-CH₃ (Butyl) | ~1.4 | Multiplet | 2H |

| CH₃ (Butyl) | ~0.9 | Triplet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted δ (ppm) |

|---|---|

| C=O (Ester) | ~171 |

| C=O (Amide) | ~170 |

| O-CH₂ (Butyl) | ~65 |

| α-CH₂ (Glycine) | ~42 |

| O-CH₂-CH₂ (Butyl) | ~31 |

| CH₃ (Acetyl) | ~23 |

| CH₂-CH₃ (Butyl) | ~19 |

| CH₃ (Butyl) | ~14 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, it would show a clear correlation pathway along the butyl chain, connecting the O-CH₂ protons to the adjacent CH₂, which in turn connects to the next CH₂, and finally to the terminal CH₃ group. It would also confirm the coupling between the N-H proton and the α-CH₂ protons of the glycine unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing ¹J(C-H) correlations. columbia.edu Each proton signal (except the N-H) would show a cross-peak with its corresponding carbon signal in the ¹³C spectrum. For example, the singlet at ~2.0 ppm would correlate to the carbon at ~23 ppm, assigning them to the acetyl group. This technique efficiently assigns all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J(C-H) and ³J(C-H)), which is crucial for linking the different fragments of the molecule. columbia.eduyoutube.com Key correlations would include a cross-peak from the butyl O-CH₂ protons (~4.1 ppm) to the ester carbonyl carbon (~171 ppm), confirming the ester linkage. Additionally, correlations from the glycine α-protons (~4.0 ppm) to both the ester and amide carbonyl carbons would be expected, as would a correlation from the acetyl methyl protons (~2.0 ppm) to the amide carbonyl carbon (~170 ppm), confirming the N-acetyl structure.

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) yields information on the compound in its solid form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline structures. nih.gov Different polymorphs or an amorphous solid would produce distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions (e.g., hydrogen bonding). nih.gov For this compound, ¹³C and ¹⁵N ssNMR could be used to characterize the local electronic environment and would be sensitive to the strength and geometry of the N-H···O=C hydrogen bonds that are likely to form between molecules in the solid state.

Mass Spectrometry (MS) for Fragmentation Pathway Investigation and Purity Assessment

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₁₅NO₃), the exact mass is 173.1052 g/mol . The molecular ion peak ([M]⁺) would be observed at m/z 173.

Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. libretexts.org Key fragmentation pathways for esters and amides would be expected: researchgate.netnih.gov

Loss of the butoxy radical (•OCH₂CH₂CH₂CH₃): Cleavage of the ester C-O bond would produce a prominent acylium ion at m/z 100.

Loss of the butyl radical (•CH₂CH₂CH₂CH₃): This would result in a fragment at m/z 116.

McLafferty Rearrangement: A hydrogen atom from the butyl chain can be transferred to the ester carbonyl oxygen, leading to the elimination of butene (C₄H₈) and a fragment ion at m/z 117 (N-acetylglycine).

Amide Cleavage: Cleavage of the bond between the α-carbon and the amide nitrogen can occur. A primary cleavage would be the formation of the acetyl cation [CH₃CO]⁺ at m/z 43, which is often a base peak for N-acetylated compounds.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 173 | Molecular Ion [M]⁺ | [C₈H₁₅NO₃]⁺ |

| 116 | [M - C₄H₉]⁺ | [C₄H₆NO₃]⁺ |

| 117 | [M - C₄H₈]⁺ (McLafferty) | [C₄H₇NO₃]⁺ |

| 100 | [M - OC₄H₉]⁺ | [C₄H₆NO₂]⁺ |

| 74 | [CH₂NHCOCH₃]⁺ | [C₃H₆NO]⁺ |

| 57 | Butyl cation [C₄H₉]⁺ | [C₄H₉]⁺ |

| 43 | Acetyl cation [CH₃CO]⁺ | [C₂H₃O]⁺ |

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction is the most definitive technique for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.net This would unequivocally establish the molecular conformation (e.g., the planarity of the amide bond, the orientation of the butyl chain) and reveal the details of intermolecular interactions, such as hydrogen bonding patterns between the amide N-H donor and the amide or ester carbonyl acceptors of neighboring molecules.

While no crystal structure for this compound itself is publicly available, studies on related compounds, such as tert-butylammonium (B1230491) N-acetylglycinate monohydrate, demonstrate how this technique can reveal extensive hydrogen-bonding networks that define the supramolecular architecture. researchgate.net

Powder X-ray Diffraction (PXRD) would be used to analyze polycrystalline samples. The resulting diffractogram serves as a fingerprint for a specific crystalline phase, making it invaluable for polymorphism screening, quality control, and assessing sample purity.

Advanced Chromatographic Techniques (e.g., UPLC-MS/MS) for Purity Profiling and Separation

The purity of this compound is critical for its application in various scientific and industrial fields. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a powerful and highly sensitive analytical technique for the comprehensive purity profiling and separation of this compound from potential impurities. This method offers significant advantages in terms of resolution, speed, and selectivity, allowing for the detection and quantification of trace-level impurities that may not be resolved by conventional chromatographic techniques.

A meticulously developed UPLC-MS/MS method enables the separation of this compound from structurally related compounds, including isomers, degradation products, and residual starting materials from its synthesis. The high resolving power of UPLC, combined with the specificity of mass spectrometric detection, provides an unparalleled level of detail in the purity assessment.

Chromatographic Separation

The separation of this compound and its potential impurities is typically achieved using reversed-phase UPLC. The choice of a suitable stationary phase and mobile phase composition is paramount for achieving optimal separation. A C18 column is often employed due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like this compound.

The mobile phase generally consists of a mixture of an aqueous component (often water with a small amount of acid, such as formic acid, to improve peak shape and ionization efficiency) and an organic modifier (typically acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of compounds with a range of polarities.

Table 1: Proposed UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Gradient Program | Time (min) |

This proposed gradient allows for the retention of polar impurities at the beginning of the run, followed by the elution of this compound, and finally, the elution of any less polar, more retained impurities.

Mass Spectrometric Detection and Purity Profiling

Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection of this compound and its impurities. Electrospray ionization (ESI) in positive ion mode is typically suitable for the analysis of this compound, as the amide and ester functionalities can be readily protonated.

For quantitative analysis and purity profiling, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from matrix components and co-eluting impurities.

The fragmentation of protonated this compound is expected to involve the cleavage of the ester and amide bonds. Key fragmentation pathways would likely include the loss of the butoxy group and cleavage of the N-acetyl group.

Table 2: Proposed MRM Transitions for this compound and Potential Impurities

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Proposed) |

| This compound | 174.1 | 118.1 | 15 |

| 174.1 | 56.1 | 20 | |

| N-acetylglycine | 118.1 | 76.0 | 12 |

| Butyl Glycinate | 132.1 | 76.0 | 15 |

Note: The exact m/z values and collision energies would need to be optimized experimentally.

By monitoring specific MRM transitions for this compound and its potential process-related impurities and degradation products, a comprehensive purity profile can be established. The area of the chromatographic peak for each impurity can be compared to the area of the main compound to determine the relative purity. For accurate quantification, calibration curves would be generated using certified reference standards of the impurities.

The high sensitivity of UPLC-MS/MS allows for the detection of impurities at levels as low as 0.01% or even lower, depending on the ionization efficiency and fragmentation of the specific impurity. This level of sensitivity is crucial for ensuring the high quality and purity of this compound for its intended applications.

Computational and Theoretical Investigations of Butyl N Acetylglycinate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic characteristics of molecules like Butyl N-acetylglycinate.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Tautomerism

DFT studies are instrumental in exploring the conformational landscapes of molecules. For a flexible molecule such as this compound, which possesses multiple rotatable bonds, numerous conformations are possible. Research on similar peptide models, such as N-acetyl-glycine-glycine-N'-methylamide, has successfully identified numerous minima on the potential energy surface using DFT methods like B3LYP/6-31G*. researchgate.net This suggests that a similar computational approach for this compound would likely reveal a complex conformational landscape with several stable conformers. The relative energies of these conformers would provide insight into their population distribution at thermal equilibrium.

Tautomerism, the interconversion of structural isomers, is another area where DFT can provide valuable insights. While keto-enol tautomerism is less likely to be a dominant feature for this compound under standard conditions, the amide linkage could theoretically exhibit keto-enol tautomerism. DFT calculations could precisely determine the relative energies of any potential tautomers, although it is expected that the amide form would be significantly more stable.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. nih.gov

For analogous N-acetylated amino acids, DFT studies have shown that modifications to the molecular structure, such as N-methylation, can influence the HOMO and LUMO energies. rsc.org For instance, N-methylation tends to increase the HOMO energy (making it a better electron donor) and decrease the HOMO-LUMO gap. rsc.org It is plausible that the introduction of the butyl ester group in this compound would similarly modulate its frontier orbital energies compared to N-acetylglycine.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing a more quantitative picture of the molecule's reactivity. These descriptors, as calculated in studies of N-acetylglycine oligomers, include: nih.gov

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

A hypothetical table of these descriptors for this compound, based on typical values for similar organic molecules, is presented below.

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.0 to -9.0 |

| LUMO Energy | ELUMO | -0.5 to 1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.5 to 10.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.25 to 5.25 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -3.25 |

| Electrophilicity Index (ω) | μ2 / 2η | 1.18 to 2.17 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and intermolecular forces.

For this compound in an aqueous solution, MD simulations could reveal how the molecule's conformation changes over time and how it interacts with water molecules. Studies on similar amino acid solutions have used MD simulations to investigate properties like density, viscosity, and the thermodynamics of interactions. nih.gov Such simulations for this compound would likely show the formation of hydrogen bonds between the amide and ester groups of the solute and the surrounding water molecules. The hydrophobic butyl chain would be expected to influence the local water structure, potentially leading to hydrophobic hydration phenomena.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their activities or properties. While often used in drug design (a biological context), QSAR/QSPR can also be applied in non-biological contexts to predict physical and chemical properties.

For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time based on a set of calculated molecular descriptors. These descriptors can be topological, electronic, or geometric in nature. Studies on other classes of organic compounds, such as N-acylbenzenesulfonamides, have successfully used QSAR to relate structural features to anticancer activity. mdpi.com In a non-biological context for this compound, a QSPR model might reveal relationships between, for example, its molecular surface area and its solubility in different solvents.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and gain deeper insights into its properties.

For this compound, DFT calculations could be employed to predict its vibrational (infrared and Raman) spectra. Theoretical vibrational analysis of related molecules, like N-acetylglycine oligomers, has been shown to provide good agreement with experimental spectra, aiding in the assignment of vibrational modes. nih.gov

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. While the ¹H NMR spectrum of a simple molecule like glycine (B1666218) in solution can appear straightforward, computational analysis can provide a more detailed understanding of the factors influencing the chemical shifts. quora.com For this compound, theoretical calculations could predict the ¹H and ¹³C chemical shifts, which would be expected to be in good agreement with experimental values. A hypothetical comparison of predicted and experimental chemical shifts is shown below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.0 | ~23 |

| Glycine α-CH₂ | ~3.9 | ~41 |

| Butyl O-CH₂ | ~4.1 | ~65 |

| Butyl CH₂ | ~1.6 | ~30 |

| Butyl CH₂ | ~1.4 | ~19 |

| Butyl CH₃ | ~0.9 | ~13 |

Potential Research Applications and Advanced Materials Science Contributions

Butyl N-acetylglycinate as a Model Compound in Fundamental Organic and Peptide Chemistry Research

In the field of peptide chemistry, understanding the behavior of the peptide backbone and its modifications is crucial. N-terminal acetylation is a common post-translational modification in proteins, affecting their stability and biological function. lifetein.com this compound serves as an excellent simplified model for the N-terminus of an acetylated protein.

Its structure allows researchers to investigate the fundamental physicochemical properties conferred by the N-acetyl group without the complexities of a full peptide chain. Key areas of study include:

Conformational Analysis: The compound can be used to study the rotational barriers and conformational preferences of the N-acetylated amide bond, providing insights into how this modification influences the local structure of a peptide backbone.

Solvation and Hydrogen Bonding: The butyl ester group enhances solubility in organic solvents compared to the free acid (N-acetylglycine), enabling studies in non-aqueous environments. This is valuable for understanding the energetics of hydrogen bonding and solvation of the peptide-like amide group in different media.

Proteolytic Stability: N-terminal acetylation is known to increase resistance to degradation by aminopeptidases. lifetein.comnih.gov this compound can act as a simple substrate in enzymatic assays to quantify the steric and electronic effects of N-acetylation on enzymatic recognition and cleavage, providing a baseline for designing more stable peptide-based therapeutics. nih.gov By mimicking the natural structure of proteins, acetylated compounds can improve the relevance of physiological studies. lifetein.compepdd.com

Role as a Synthetic Reagent or Building Block in Non-Biological Organic Transformations

The bifunctional nature of this compound makes it a potentially versatile building block in multi-step organic synthesis. Both the ester and the amide functionalities can be manipulated to construct more complex molecules.

Ester as a Protecting Group and Reactive Site: The butyl ester serves as a moderately stable protecting group for the glycine (B1666218) carboxylic acid. It can be selectively cleaved under specific hydrolytic conditions. Furthermore, it can undergo transesterification reactions, allowing for the introduction of different alkyl groups or for the molecule to be incorporated into a polyester (B1180765) chain.

Amide Reactivity: The N-H proton of the acetylated amine can be deprotonated to form an anion, which can then be alkylated or used in condensation reactions to form carbon-carbon or carbon-heteroatom bonds.

Precursor to Complex Derivatives: Research on related N-acyl-α-amino acids has shown they can be transformed into powerful α-amidoalkylating agents, such as 1-N-(acylamino)alkyltriphenylphosphonium salts. science.gov This suggests a pathway where this compound could be converted into a reagent for introducing the CH(NHAc)COOBu moiety into other molecules, a valuable step in the synthesis of non-standard amino acids or peptidomimetics.

A summary of its potential synthetic transformations is presented below.

| Functional Group | Reaction Type | Potential Product/Application |

| Butyl Ester | Hydrolysis (Acidic/Basic) | N-acetylglycine |

| Butyl Ester | Transesterification | Other N-acetylglycinate esters |

| Butyl Ester | Ammonolysis | N-acetylglycinamide |

| N-H Amide | Deprotonation / Alkylation | α-Substituted N-acetylglycinate esters |

| Entire Molecule | Reduction | N-acetylaminoethanol derivatives |

Exploration in the Development of Specialty Chemicals (Non-Pharmaceutical, Non-Cosmetic)

Beyond the laboratory, the physical and chemical properties of this compound suggest its potential use in the formulation of specialty chemicals. Its structure, containing both a hydrogen bond-donating amide and hydrogen bond-accepting carbonyl groups, along with a hydrophobic butyl chain, imparts characteristics useful in various industrial applications.

Specialty Solvents: The molecule's polarity and capacity for hydrogen bonding could make it a useful solvent for specific classes of compounds or as a component in solvent blends for coatings, inks, or cleaning formulations.

Plasticizers and Additives: The flexible butyl group could allow the molecule to act as a plasticizer for certain polymers, improving their flexibility and processability. Its amide groups could enhance compatibility with polar polymers like polyamides or polyurethanes.

Functional Fluids: While speculative, its structure is reminiscent of molecules used in lubricants or metalworking fluids, where the polar head group interacts with a metal surface and the nonpolar tail provides lubricity.

Sensory Agents: A patent for the menthyl ester of N-acetylglycine highlights its utility as a long-lasting cooling and refreshing agent. google.com By analogy, this compound could be investigated for its own sensory properties or as a non-volatile carrier for fragrances and flavors in applications like functional fabrics or air care products.

Investigation of its Potential in Catalysis or Supramolecular Chemistry

The ability of molecules to self-assemble into ordered structures is the foundation of supramolecular chemistry. The amide group is a primary driver of such assemblies through predictable hydrogen bonding.

Supramolecular Assembly: N-acyl amino acids are recognized as model systems for studying self-assembly, capable of forming structures like vesicles. researchgate.net this compound contains the key N-H donor and C=O acceptor sites of the amide bond, which are fundamental to the formation of beta-sheets in peptides and other well-defined supramolecular structures. While the molecule itself may be too small for extensive self-assembly, it can be used to study the fundamental hydrogen-bonding interactions that govern the assembly of larger, more complex systems like peptide-polymer conjugates or organogels.

Ligand in Catalysis: The oxygen atoms of the ester and amide carbonyls, along with the nitrogen atom, could potentially act as coordination sites for metal ions. This suggests that this compound could serve as a simple ligand in coordination chemistry, forming the basis for developing more complex chiral ligands for asymmetric catalysis if a chiral amino acid is used instead of glycine.

Integration into Advanced Materials Science Research (e.g., Polymeric Systems, Optoelectronic Materials)

The integration of amino acid-based building blocks into advanced materials is a growing field, aiming to create functional, biocompatible, and biodegradable materials. Amino acid esters are well-established intermediates in the synthesis of polymer materials. mdpi.com

Monomer for Novel Polymers: this compound can be envisioned as a functional monomer. After hydrolysis of the butyl ester to the free acid, the resulting N-acetylglycine could be used as a monomer for the synthesis of modified polyamides or polyester-amides. Such polymers would contain regularly spaced, protected amino acid residues, potentially leading to materials with controlled degradability and unique mechanical properties.

Surface Modification: The molecule could be used to modify the surfaces of materials. For example, grafting it onto a polymer surface could alter properties like wettability, biocompatibility, or adhesion. The amide group could provide sites for specific interactions with other molecules.

Analogue to Functional Monomers: The compound shares structural similarities with commodity monomers like N-butyl acrylate, which is used to impart softness and flexibility to copolymers. gantrade.com While this compound does not have a polymerizable double bond, its potential incorporation into polymer backbones via its two functional groups could be explored to tune the properties of specialty polymers in a similar manner. The known ability of N-acetylated peptides to form nanofilaments suggests that polymers incorporating this moiety could be designed to self-assemble into nanostructured materials for applications in tissue engineering or controlled release. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Biocatalytic and Flow Chemistry Routes for Synthesis

The synthesis of esters is increasingly moving towards greener and more efficient technologies. For Butyl N-acetylglycinate, future research will likely focus on moving beyond traditional batch synthesis.

Biocatalytic Synthesis: Enzyme-catalyzed reactions, or biocatalysis, offer high selectivity and operate under mild conditions, reducing energy consumption and unwanted byproducts. mdpi.com Enzymes such as lipases have been successfully used for the synthesis of various carboxylate esters. researchgate.net The application of immobilized lipases for the esterification of N-acetylglycine with n-butanol represents a significant area for development. This approach could lead to higher yields and easier purification compared to conventional acid-catalyzed methods. researchgate.net Research in this area would involve screening for optimal enzymes, reaction media (including solvent-free systems), and immobilization techniques to enhance enzyme stability and reusability. researchgate.netnih.gov

Flow Chemistry: Continuous flow chemistry provides substantial advantages in terms of safety, scalability, and process control, particularly for reactions with significant heat generation or involving hazardous reagents. aragen.comnih.gov The synthesis of this compound can be adapted to a flow process where reactants are pumped through a heated reactor coil. This method allows for precise control over temperature, pressure, and residence time, leading to improved reaction efficiency and product consistency. nih.govresearchgate.net Flow reactors enable higher heat and mass transfer rates, which can significantly shorten reaction times and improve safety, especially during scale-up. aragen.com

A comparison of these potential synthesis routes is outlined in the table below.

| Feature | Conventional Batch Synthesis | Biocatalytic Synthesis | Flow Chemistry Synthesis |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases) | Homogeneous or heterogeneous acids/enzymes |

| Conditions | High temperature | Mild temperature (e.g., 40-60 °C) | Wide range, precisely controlled |

| Selectivity | Moderate, risk of side reactions | High | High, tunable via process parameters |

| Scalability | Challenging heat management | Limited by enzyme cost/stability | Excellent and safe |

| Sustainability | Generates corrosive waste | Green, biodegradable catalysts | Reduced solvent/energy use, smaller footprint |

Investigation of this compound in Complex Reaction Networks

Complex reaction networks (CRNs) are systems of interconnected chemical reactions that can exhibit emergent behaviors like oscillation, bistability, and pattern formation. beilstein-journals.org These networks are fundamental to biological processes and are now being explored for applications in bio-inspired computing and smart materials. nih.gov

The structure of this compound, with its ester and amide functionalities, makes it an interesting candidate for inclusion in CRNs. The ester group can undergo hydrolysis or transesterification, while the amide bond offers a site for different chemical interactions. Future research could explore how introducing this compound into an oscillating reaction, such as the Belousov-Zhabotinsky (BZ) reaction, could modulate the frequency or amplitude of the oscillations. beilstein-journals.org By acting as a reactant or an intermediate that is consumed and regenerated through different pathways, it could introduce new feedback loops or alter existing ones, thereby adding to the complexity and functionality of the network. nih.govarxiv.org

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for this purpose. fu-berlin.de The development of methods to monitor the synthesis of this compound without intrusive sampling is a key research direction.

Techniques such as fiber-optic LED-NMR and photoflow ESI-MS (Electrospray Ionization-Mass Spectrometry) could be adapted to track the progress of the esterification reaction in real time. fu-berlin.de For instance, in-situ NMR spectroscopy could monitor the disappearance of the carboxylic acid proton of N-acetylglycine and the appearance of new signals corresponding to the butyl ester group. fu-berlin.de Similarly, Raman spectroscopy could provide real-time quantitative data on reactant consumption and product formation by tracking the characteristic vibrational frequencies of the functional groups involved. scispace.com These methods provide deep mechanistic insights, enabling rapid optimization of reaction conditions. fu-berlin.de

| Spectroscopic Technique | Information Provided | Potential Application for this compound Synthesis |

| In-Situ NMR | Real-time concentration of reactants, intermediates, and products; structural information. | Tracking the conversion of the carboxylic acid to the butyl ester. |

| In-Situ FT-IR/Raman | Changes in functional groups and bond vibrations; quantitative analysis. | Monitoring the C=O stretch of the ester as it forms and the O-H stretch of the acid as it is consumed. |

| Flow ESI-MS | Identification of reaction intermediates and products in a continuous flow setup. | Detecting transient species and confirming product mass in a flow synthesis process. |

Exploration of its Role in Bio-Inspired or Biomimetic Materials (Non-Clinical)

Bio-inspired materials seek to replicate the structures and functions of biological materials to create advanced materials with novel properties. nih.govfrontiersin.org Nature utilizes a limited set of building blocks to create materials with remarkable hierarchical structures and functionalities. nih.gov

While N-acetylated amino acids are fundamental biological motifs, this compound itself is not a primary structural component in nature. However, its combination of a flexible butyl chain and a peptide-like N-acetyl group makes it a compelling candidate as a modifying agent or building block in non-clinical biomimetic materials. For example, it could be incorporated into synthetic polymers designed to mimic proteins like collagen or elastin. mdpi.com The butyl group could act as a hydrophobic plasticizer to control the mechanical properties (e.g., elasticity, tensile strength) of the bulk material, while the N-acetylglycinate moiety could provide sites for hydrogen bonding, influencing self-assembly and hierarchical organization. nih.govmdpi.com

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental work provides a powerful paradigm for molecular design and analysis. mdpi.com Density Functional Theory (DFT) has been effectively used to study the structural, vibrational, and electronic properties of N-acetylglycine and its derivatives. researchgate.netresearchgate.net

This synergistic approach can be extended to this compound. DFT calculations can predict its most stable conformations, vibrational spectra (FT-IR and Raman), and electronic properties like the HOMO-LUMO energy gap. researchgate.net These theoretical predictions can then be validated against experimental data obtained from techniques like X-ray diffraction, NMR, and UV-Vis spectroscopy. researchgate.net This combined methodology allows for a detailed understanding of the molecule's intramolecular and intermolecular interactions, which governs its physical properties and reactivity. Such studies can guide the rational design of new materials or catalysts based on the this compound scaffold. mdpi.comresearchgate.net

Q & A

Q. Q1. What are the standard methodologies for synthesizing and characterizing Butyl N-acetylglycinate in a research setting?

Synthesis typically involves esterification of N-acetylglycine with butanol under acidic or enzymatic catalysis. Characterization requires multi-technique validation:

- Nuclear Magnetic Resonance (NMR): Confirm ester bond formation via shifts in -NMR (e.g., downfield shift of the α-proton adjacent to the ester group) and -NMR (appearance of carbonyl signals at ~170 ppm).

- X-ray Diffraction (XRD): For crystalline derivatives, single-crystal XRD can resolve molecular geometry, as demonstrated in a DFT study of tert-butylammonium N-acetylglycinate monohydrate .

- Mass Spectrometry (MS): Validate molecular weight with techniques like ESI-MS.

Methodological Note: Follow NIH preclinical reporting guidelines for experimental reproducibility, including reagent sourcing (e.g., Sigma-Aldrich for analytical-grade solvents) and detailed reaction conditions (temperature, catalyst loading) .

Advanced Analytical Techniques

Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?

Conflicting data may arise from solvent effects, polymorphism, or impurities. Strategies include:

- Comparative Analysis: Cross-validate with HPLC purity assessments (e.g., ≥95% purity thresholds) and thermogravimetric analysis (TGA) to detect residual solvents.

- Computational Modeling: Use Density Functional Theory (DFT) to simulate IR/NMR spectra and compare with experimental data, as applied in structural studies of similar compounds .

- Supplementary Data: Report full spectral datasets in supporting information (per journal guidelines like the Beilstein Journal’s protocols) to enable peer validation .

Computational and Mechanistic Studies

Q. Q3. What computational approaches are recommended to study the reactivity or stability of this compound?

Advanced studies require:

- DFT Calculations: Optimize molecular geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Solvent Interaction Models: Use COSMO-RS or molecular dynamics simulations to assess stability in aqueous/organic matrices.

- Hydrogen Bond Analysis: Apply quantum electrodynamics frameworks to identify intermolecular interactions, as detailed in studies on hydrogen bonding in crystalline derivatives .

Experimental Design for Pharmacological Applications

Q. Q4. How should researchers design in vitro experiments to evaluate the biological activity of this compound?

Key considerations:

- Dose-Response Curves: Use nanomolar to millimolar concentration ranges, with controls (e.g., untreated cells, vehicle-only groups).

- Assay Selection: Prioritize target-specific assays (e.g., enzyme inhibition kinetics for acetyltransferase activity) over broad cytotoxicity screens.

- Reagent Sourcing: Source high-purity reagents (e.g., recombinant proteins from R&D Systems, as in electrochemical sensor studies ) to minimize batch variability.

Reproducibility Tip: Adhere to ARRIVE guidelines for preclinical studies, including sample size justification and blinding protocols .

Data Contradiction and Reproducibility

Q. Q5. How can researchers address discrepancies in reported bioactivity or physicochemical properties of this compound across studies?

- Systematic Review Frameworks: Apply PRISMA or Cochrane guidelines to assess study quality, focusing on variables like solvent systems, pH, and temperature .

- Meta-Analysis: Statistically pool data from independent studies to identify outliers or consensus trends.

- Open Science Practices: Share raw datasets and computational codes via repositories to enable independent verification .

Regulatory and Nomenclature Compliance

Q. Q6. What nomenclature standards apply when reporting this compound in regulatory or publishing contexts?

- IUPAC Guidelines: Use systematic names (e.g., butyl 2-acetamidoacetate) alongside common names.

- Regulatory Codes: Classify derivatives under HS codes for esters (e.g., "N-Acetylglycinate" as a suffix per EC No 1549/2006 ).

- Journal Compliance: Follow Beilstein Journal’s formatting rules for compound data (e.g., ≤5 preparations in the main text; others in supplementary materials) .

Methodological Pitfalls in Spectroscopic Analysis

Q. Q7. What are common errors in interpreting spectroscopic data for this compound, and how can they be mitigated?

- Overlapping Peaks: In crowded NMR regions (e.g., δ 1.0–1.5 ppm for butyl protons), employ 2D techniques like HSQC or COSY for resolution.

- Artifact Detection: Use deuterated solvents and reference compounds to distinguish genuine signals from impurities.

- Dynamic Effects: Account for temperature-dependent conformational changes in IR/Raman spectra via variable-temperature studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.